molecular formula C18H23N B12068351 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine

Cat. No.: B12068351
M. Wt: 253.4 g/mol
InChI Key: PQRSUBNKALFKCW-UHFFFAOYSA-N
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Description

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a tert-butyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Intermediate: The initial step involves the coupling of 4-tert-butylphenylboronic acid with a halogenated biphenyl compound using a palladium-catalyzed Suzuki coupling reaction.

    Reduction and Amination: The resulting biphenyl intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, typically using hydrogen gas and palladium catalysts, convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalysts, mild temperatures.

    Substitution: Halogenating agents, alkoxides, appropriate solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated products.

Mechanism of Action

The mechanism of action of 2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine is unique due to its combination of a tert-butyl-substituted biphenyl structure with an ethanamine group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

2-[3-(4-tert-butylphenyl)phenyl]ethanamine

InChI

InChI=1S/C18H23N/c1-18(2,3)17-9-7-15(8-10-17)16-6-4-5-14(13-16)11-12-19/h4-10,13H,11-12,19H2,1-3H3

InChI Key

PQRSUBNKALFKCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

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